N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE
Description
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amino group, and a benzamide moiety
Properties
IUPAC Name |
4-amino-N-[2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S/c1-22-10-7-8(24-2)3-4-9(10)13(20)16-5-6-17-14(21)11-12(15)19-23-18-11/h3-4,7H,5-6H2,1-2H3,(H2,15,19)(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXDBNXFCQQHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCCNC(=O)C2=NON=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a nitrile compound under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Coupling with Benzamide: The final step involves coupling the oxadiazole derivative with a benzamide compound using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenated precursors and amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring and amino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar in structure but contains a nitro group instead of a formamido group.
4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide: Contains a carboximidamide group instead of a benzamide moiety.
Uniqueness
N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxy and methylsulfanyl groups further distinguishes it from other similar compounds, potentially enhancing its solubility and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
